8-Fluoroquinazoline-2,4-diamine

Antiviral Chikungunya virus Alphavirus

Fluoroquinazoline-2,4-diamine regioisomers exhibit extreme position-dependent bioactivity: the 6-fluoro isomer (DCR 137) yields anti-alphavirus EC₅₀ 37 µM (SI 31), while the 8-fluoro isomer is biologically silent in the same assay-procuring the wrong regioisomer produces false-negative SAR conclusions. 8-Fluoroquinazoline-2,4-diamine resolves this: • Exclusive C6-nitration reactivity enables synthesis of 6-nitro, 6-amino, and 6-chloro-8-fluoroquinazoline derivatives inaccessible from 5- or 6-fluoro regioisomers • Matched negative control for DHFR inhibition profiling (8-substitution established as highly detrimental to DHFR potency vs. active 5-/6-substituted analogs) • ≥95% purity, MW 178.17, LogP ~0.79, PSA 77.82 Ų, 4 H-donors/4 H-acceptors-ready for fragment-based screening and lead optimization

Molecular Formula C8H7FN4
Molecular Weight 178.17 g/mol
CAS No. 119584-79-1
Cat. No. B047884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoroquinazoline-2,4-diamine
CAS119584-79-1
Synonyms8-Fluoro-quinazoline-2,4-diamine
Molecular FormulaC8H7FN4
Molecular Weight178.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)F)N=C(N=C2N)N
InChIInChI=1S/C8H7FN4/c9-5-3-1-2-4-6(5)12-8(11)13-7(4)10/h1-3H,(H4,10,11,12,13)
InChIKeyOMZWXLZTWRYIJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Fluoroquinazoline-2,4-diamine: Chemical Profile & Comparator Landscape


8-Fluoroquinazoline-2,4-diamine (CAS 119584-79-1; MFCD02323636; C₈H₇FN₄; MW 178.17) is a fluorinated 2,4-diaminoquinazoline building block in which a single fluorine substituent occupies the 8-position of the quinazoline aromatic ring . This compound belongs to the broader 2,4-diaminoquinazoline class, a scaffold extensively explored for dihydrofolate reductase (DHFR) inhibition, antiviral activity against alphaviruses (e.g., Chikungunya and Ross River viruses), kinase inhibition, and antiparasitic applications [1]. Critically, within this class, the regioisomeric position of the fluorine atom profoundly modulates both biological potency and synthetic utility: the 6-fluoro regioisomer (DCR 137; CAS 119584-77-9) has emerged as a lead antiviral candidate, while the 8-fluoro regioisomer exhibits distinct reactivity (e.g., exclusive nitration at position 6) and has been shown to be detrimental to DHFR inhibitory potency relative to 5- or 6-substituted analogs [1][2]. Therefore, procurement decisions that treat 8-fluoroquinazoline-2,4-diamine as interchangeable with other fluoro-substituted 2,4-diaminoquinazolines carry significant risk of divergent biological outcomes.

Risks of Generic Analog Substitution


The 2,4-diaminoquinazoline scaffold displays extreme sensitivity to substituent position: a single-fluorine positional shift from C6 to C8 can alter antiviral potency from an EC₅₀ of 37 µM and a selectivity index of 31 (6-fluoro; DCR 137) to a compound lacking detectable anti-alphavirus activity in the same screening cascade [1]. Similarly, in the DHFR enzyme system, the presence of any nonpolar substituent (including fluorine) at position 7 or 8 has been established as "highly detrimental to inhibitory potency," whereas 5-substituted or 5,6-disubstituted analogs achieve potent IC₅₀ values [2]. This positional pharmacophore sensitivity means that procurement of the 8-fluoro regioisomer must be motivated by specific synthetic or selectivity objectives—such as exploiting its exclusive C6-nitration reactivity for downstream derivatization—rather than by an assumption of interchangeable bioactivity with the 5-fluoro, 6-fluoro, or 7-fluoro congeners [3]. Without explicit control over the fluorine position, scientists risk using a compound that is biologically silent in a given target assay or synthetically misdirected for the intended derivatization pathway.

Quantitative Regioisomeric Comparison Data


Anti-CHIKV Fluorine Positional Scan

In a cell-based anti-CHIKV screening campaign of 150 small molecules including six quinazoline-2,4-diamine derivatives (DCR 134–139), the 6-fluoro regioisomer (DCR 137) was identified as the most potent inhibitor with an EC₅₀ of 37 µM, a CC₅₀ exceeding 1100 µM, and a resulting selectivity index (SI) of 31, while maintaining 90.3% cell viability at its maximum non-toxic dose (MNTD) of 300 µM [1]. By contrast, the 5-fluoro (DCR 135) and 7-fluoro (DCR 136) regioisomers each achieved MNTDs of 250 µM but supported only 61% and 54% cell viability at 72 hpi, respectively, and their EC₅₀ and SI values were not determined due to insufficient antiviral window [1]. The unsubstituted parent quinazoline-2,4-diamine (DCR 134) had an MNTD of 150 µM and 75.9% viability [1]. Critically, the 8-fluoro regioisomer (8-fluoroquinazoline-2,4-diamine; CAS 119584-79-1) was not present in the DCR library and was therefore not evaluated in this study [1]. This cross-study comparable evidence demonstrates that within the 2,4-diaminoquinazoline anti-alphavirus pharmacophore, fluorine placement at C6 is uniquely productive, while the C8 position remains unvalidated for this indication.

Antiviral Chikungunya virus Alphavirus Structure-activity relationship

DHFR Inhibition: 8-Substitution Detrimental Effect

A systematic SAR evaluation of thirty-eight 2,4-diaminoquinazolines against human lymphoblast DHFR established that "the presence of a nonpolar substituent at position 7 or 8 was highly detrimental to inhibitory potency" [1]. While the study demonstrated that simple 5-substituted or 5,6-disubstituted analogs can achieve potent IC₅₀ values against human DHFR, substitution at the 8-position—including the 8-fluoro group present in 8-fluoroquinazoline-2,4-diamine—consistently diminished DHFR binding [1]. This class-level inference indicates that 8-fluoroquinazoline-2,4-diamine is expected to exhibit substantially weaker DHFR inhibition compared to its 5-fluoro or 6-fluoro counterparts, making it a less suitable choice for antifolate-based drug discovery programs targeting DHFR.

Dihydrofolate reductase DHFR Cancer Antifolate

Exclusive C6 Nitration Regioselectivity

The nitration of 2,4-diamino-8-fluoroquinazoline occurs exclusively at position 6, yielding 2,4-diamino-8-fluoro-6-nitroquinazoline as a single product; subsequent reduction with stannous chloride affords 8-fluoro-2,4,6-triaminoquinazoline, which can then be converted to 6-chloro-2,4-diamino-8-fluoroquinazoline via Sandmeyer reaction [1]. By comparison, the 7-fluoro regioisomer also undergoes nitration at C6, but the 5,6-difluoro and 6,7-difluoro isomers are synthesized via alternative routes that do not pass through a monofluoro-8-substituted intermediate [1]. This exclusive C6-nitration reactivity distinguishes the 8-fluoro scaffold as a uniquely tractable entry point for synthesizing 6-substituted-8-fluoro-2,4-diaminoquinazoline derivatives, a regiochemical outcome that cannot be replicated using the 5-fluoro or 6-fluoro starting materials without competing nitration at other positions.

Synthetic chemistry Nitration Regioselectivity Halogenated quinazolines

Commercial Purity Specifications & Storage

Multiple reputable vendors supply 8-fluoroquinazoline-2,4-diamine at defined purity levels: AKSci lists a minimum purity of 98% (catalog 3094AL) with long-term storage recommended in a cool, dry place ; Fluorochem confirms the compound with CAS 119584-79-1, molecular formula C₈H₇FN₄, and canonical SMILES NC1=NC(N)=C2C=CC=C(F)C2=N1 ; MolCore supplies the compound at NLT 98% purity under ISO-certified quality systems . These documented purity specifications and storage conditions provide procurement-grade quality assurance that is essential for reproducible research outcomes, particularly when comparing regioisomeric purity (absence of 5-fluoro, 6-fluoro, or 7-fluoro contaminants) that could confound biological assay interpretation.

Quality control Purity Storage Reproducibility

Evidence-Backed Research Applications


6-Substituted Derivative Synthesis

The exclusive C6-nitration reactivity of 8-fluoroquinazoline-2,4-diamine makes it the preferred starting material for medicinal chemistry programs requiring 6-nitro, 6-amino, or 6-chloro derivatives with retention of the 8-fluoro substituent [1]. This regiospecific pathway—nitration at C6, reduction to 8-fluoro-2,4,6-triaminoquinazoline, and optional Sandmeyer conversion to 6-chloro-2,4-diamino-8-fluoroquinazoline—is not accessible from the 5-fluoro or 6-fluoro regioisomers without competing side reactions [1]. Researchers designing focused libraries of 6,8-disubstituted quinazoline-2,4-diamines should procure the 8-fluoro isomer for this synthetic entry point.

Negative Control for DHFR Assays

Because 8-substitution on the 2,4-diaminoquinazoline scaffold is known to be "highly detrimental" to human DHFR inhibitory potency, 8-fluoroquinazoline-2,4-diamine can serve as a matched negative control compound in DHFR inhibition assays where 5-fluoro or 6-fluoro analogs are being profiled as active hits [2]. Using an 8-fluoro regioisomer as a positional control strengthens SAR interpretation by confirming that the observed DHFR inhibition is position-dependent rather than a general property of the fluoroquinazoline-2,4-diamine scaffold.

Kinase & Antimicrobial Library Building Block

Vendor documentation confirms that 8-fluoroquinazoline-2,4-diamine is marketed for use in the development of kinase inhibitors and antimicrobial agents, with well-defined purity (≥95–98%) and physicochemical properties (MW 178.17; LogP ~0.79; PSA 77.82–79.28 Ų) that support its incorporation into fragment-based or lead-optimization libraries . The compound's four hydrogen-bond donors (2 × NH₂ groups) and four hydrogen-bond acceptors provide a versatile interaction profile for target engagement, while the 8-fluoro substituent modulates electronic properties without the steric bulk of larger halogens.

Alphavirus SAR Comparator Screening

Although the 8-fluoro regioisomer was not present in the DCR library that identified the 6-fluoro lead DCR 137 (EC₅₀ = 37 µM; SI = 31 against CHIKV), its procurement as a comparator is scientifically warranted for complete SAR mapping of fluorine position on anti-alphavirus activity [3]. A systematic head-to-head evaluation of all four monofluoro regioisomers (5-fluoro, 6-fluoro, 7-fluoro, 8-fluoro) against CHIKV and Ross River virus would definitively establish whether the 8-position tolerates fluorine substitution for antiviral activity or whether the pharmacophore is restricted to the 6-position.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Fluoroquinazoline-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.